molecular formula C25H17FN4O4S B2980294 6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111975-68-8

6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2980294
CAS No.: 1111975-68-8
M. Wt: 488.49
InChI Key: LURVMXLDLQRKSM-UHFFFAOYSA-N
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Description

6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the fluorophenyl group, and the construction of the quinazolinone core. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or other functional groups, leading to different reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the fluorophenyl or methylphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, 6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one may be explored as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique functional groups can impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, oxadiazole-containing molecules, and fluorophenyl-substituted compounds. Examples include:

  • 6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(4-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
  • 6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Uniqueness

The uniqueness of 6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methylphenyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN4O4S/c1-14-4-2-7-17(8-14)30-24(31)18-10-20-21(33-13-32-20)11-19(18)27-25(30)35-12-22-28-23(29-34-22)15-5-3-6-16(26)9-15/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURVMXLDLQRKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC(=CC=C6)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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